molecular formula C18H15Cl2N3O2 B2455327 4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-06-7

4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2455327
CAS No.: 338751-06-7
M. Wt: 376.24
InChI Key: JZZMLZGTKNQNQI-WJDWOHSUSA-N
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Description

4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry, and is substituted with chloroaniline and chlorophenyl groups, enhancing its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(4-chlorophenyl)iminomethyl]-5-ethoxy-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-25-17-16(11-21-14-7-3-12(19)4-8-14)18(24)23(22-17)15-9-5-13(20)6-10-15/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADFXQXCGUMENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chloroaniline with an appropriate aldehyde or ketone, followed by cyclization with ethyl acetoacetate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives, such as:

Uniqueness

4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups enhances its reactivity and potential biological activity compared to other similar compounds .

Biological Activity

The compound 4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one (CAS No. 338751-06-7) is a pyrazolone derivative that has garnered attention for its potential biological activities. This article examines its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Molecular FormulaC18H15Cl2N3O2
Molecular Weight376.24 g/mol
Purity>90%

Structure

The structure of the compound features a pyrazolone core with substituents that include chloroaniline and chlorophenyl groups, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazolone derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects.

Case Study: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial effect of various pyrazolone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antibacterial agents.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Pyrazolones are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Research Findings: COX Inhibition
In vitro studies demonstrated that related compounds significantly inhibited COX-1 and COX-2 activities. The inhibition of these enzymes correlates with reduced production of prostaglandins, which are mediators of inflammation.

Anticancer Properties

Emerging research suggests that pyrazolone derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results revealed IC50 values indicating significant cytotoxicity, particularly at higher concentrations.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammatory and cancer pathways.
  • Cellular Uptake : Enhanced permeability through cellular membranes due to lipophilic substituents.
  • Reactive Oxygen Species (ROS) Modulation : Potential to modulate oxidative stress within cells.

Q & A

Q. Q1. What are the critical parameters for synthesizing this compound with high yield and purity?

Methodological Answer: The synthesis involves a multi-step process:

Condensation : React 4-chloroaniline derivatives with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to form intermediates.

Cyclization : Use catalysts like piperidine or pyridine in ethanol or toluene at 80–100°C to form the pyrazolone ring.

Purification : Recrystallize using ethanol or methanol to isolate the product.

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate cyclization but may degrade sensitive groups.
SolventEthanol/TolueneEthanol improves solubility; toluene reduces side reactions.
CatalystPiperidine (0.5–1 eq)Excess catalyst may lead to by-products.

Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%). Structural confirmation requires NMR (e.g., ¹H NMR: δ 8.2 ppm for imine protons) and HRMS .

Advanced Research: Resolving Structural Data Contradictions

Q. Q2. How to address discrepancies in spectroscopic data between computational models and experimental results?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism : The compound may exist as keto-enol tautomers, affecting NMR and IR spectra.
  • Crystal Packing : X-ray crystallography (e.g., ) reveals the solid-state conformation, which may differ from solution-phase DFT calculations.

Q. Resolution Workflow :

Experimental : Collect single-crystal X-ray data (space group, unit cell parameters) to establish the dominant tautomer .

Computational : Perform DFT optimization (B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental bond lengths (e.g., C=N: 1.28 Å vs. 1.30 Å observed) .

Dynamic Analysis : Use variable-temperature NMR to detect tautomeric equilibria in solution .

Basic Research: Functional Group Reactivity

Q. Q3. How does the ethoxy group influence the compound’s chemical reactivity?

Methodological Answer: The ethoxy (-OCH₂CH₃) group:

  • Electron Donation : Stabilizes the pyrazolone ring via resonance, reducing electrophilic substitution reactivity.
  • Steric Effects : Hinders nucleophilic attack at the adjacent carbonyl group.

Q. Experimental Validation :

  • Hydrolysis : React with aqueous HCl to cleave the ethoxy group, producing a hydroxyl derivative. Monitor via IR (loss of C-O-C stretch at 1100 cm⁻¹) .
  • Comparative Studies : Replace ethoxy with methoxy or propoxy to assess steric/electronic contributions to reactivity .

Advanced Research: Biological Target Identification

Q. Q4. What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

In Silico Screening : Use molecular docking (AutoDock Vina) against protein databases (PDB) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

Pull-Down Assays : Immobilize the compound on beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .

Functional Validation : Test in enzyme inhibition assays (e.g., COX-2 IC₅₀ determination) and compare with known inhibitors .

Q. Key Findings :

TargetAssay TypeObserved IC₅₀Reference
COX-2Fluorometric12 µM
TyrosinaseSpectrophotometric>50 µM

Advanced Research: Managing Contradictory Bioactivity Data

Q. Q5. How to reconcile conflicting reports on antimicrobial vs. antitumor activity?

Methodological Answer: Contradictions may stem from:

  • Assay Conditions : Varying cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
  • Redox Activity : The compound may act as a pro-oxidant in cancer cells (inducing apoptosis) but lack specificity in microbial assays.

Q. Resolution Protocol :

Standardize Assays : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for cancer cell lines .

Mechanistic Studies : Measure ROS generation (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to differentiate modes of action .

Basic Research: Stability Under Various Conditions

Q. Q6. What methodologies assess the compound’s stability in solution and solid states?

Methodological Answer:

  • Solution Stability :
    • pH Variation : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
    • Light/Heat : Expose to UV (254 nm) or 40°C for 24h; quantify decomposition products .
  • Solid-State Stability :
    • TGA/DSC : Determine decomposition onset temperature (e.g., ~200°C).
    • XRPD : Check for polymorphic transitions after accelerated aging .

Advanced Research: Computational Modeling of Electronic Properties

Q. Q7. How to model the compound’s electronic structure for structure-activity relationships (SAR)?

Methodological Answer:

Frontier Orbitals : Calculate HOMO/LUMO energies (Gaussian 09) to predict electrophilic/nucleophilic sites.

Molecular Electrostatic Potential (MEP) : Map charge distribution to identify regions for hydrogen bonding (e.g., chlorophenyl groups as electron-deficient sites) .

SAR Validation : Synthesize analogs with modified substituents (e.g., nitro instead of chloro) and correlate computational predictions with experimental IC₅₀ values .

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